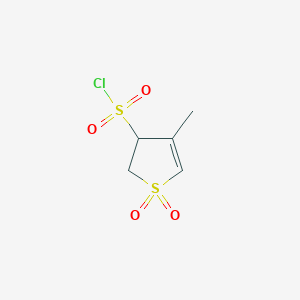

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

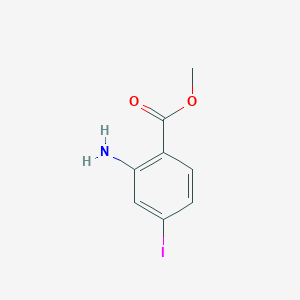

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide is a chemical compound with the empirical formula C5H7ClO4S2 . It has a molecular weight of 230.69 g/mol . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound isCC1=C(S(Cl)(=O)=O)CS(=O)(C1)=O . The InChI code is 1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2-3H2,1H3 . These codes provide a textual representation of the molecular structure. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the available resources.科学的研究の応用

- Application : A series of 1,3,4-thiadiazole derivatives were designed and synthesized for their antimicrobial properties .

- Method : The targeted 1,3,4-thiadiazole derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

- Application : Indole derivatives are important types of molecules and natural products and play a main role in cell biology. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Results : The application of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties .

Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids

- Application : These derivatives have been found to possess a variety of pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

- Results : The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are reported to be due to many functional groups attached to the ring like a halo, the group at 7 and 8 positions of the ring gave active compounds .

- Application : DDMP is usually formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates .

- Method : A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .

- Results : It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .

- Application : Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .

- Method : These compounds are used both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

- Results : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores produced using hydrazonoyl halides .

1,2,4-Benzothiadiazine-1,1-dioxide derivatives

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

Hydrazonoyl halides

- Application : These molecules were screened for the antihypertensive property on the rat cardiovascular system .

- Results : In isolated rat portal vein, these thieno thiadiazines, like verapamil and diazoxide, subdued the spontaneous motility created by KCl .

- Application : These compounds were used as a useful precursor in the synthesis of new series of 1,3,4-thiadiazole derivatives .

- Method : The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

- Results : The newly synthesized compounds were evaluated as antimicrobial agents .

2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides

N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-methyl-1,1-dioxo-2,3-dihydrothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h2,5H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBHRKUDEXFDPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CS(=O)(=O)CC1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,3-dihydro-3-thiophenesulfonyl chloride 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)